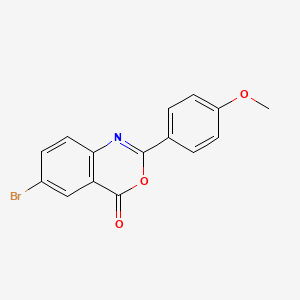

6-bromo-2-(4-methoxyphenyl)-4H-3,1-benzoxazin-4-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of benzoxazinone derivatives, including compounds similar to 6-bromo-2-(4-methoxyphenyl)-4H-3,1-benzoxazin-4-one, often involves multi-step chemical reactions. These reactions typically include cyclization of N-acylanthranilic acids and various bromination and aminolysis processes to introduce specific substituents into the benzoxazinone ring. For instance, derivatives have been synthesized through methods involving the cyclization of respective N-acylanthranilic acids, followed by processes such as bromination, ethanolysis, and aminolysis to yield various substituted benzoxazinones (Soliman, El-Sakka, & El-Shalakany, 2023).

Molecular Structure Analysis

The molecular structure of benzoxazinone derivatives is characterized by intramolecular hydrogen bonding and pi-pi stacking interactions, which contribute to their stability and reactivity. Studies on similar compounds have highlighted the importance of intramolecular hydrogen bonds in forming a single conjugated system, which is favorable for intramolecular charge transfer. This structural feature plays a crucial role in the luminescence properties of these compounds (Filipenko, Atovmyan, Ponomarev, & Bolotin, 1981).

Chemical Reactions and Properties

Benzoxazinone derivatives engage in various chemical reactions, including ring-opening reactions under alkaline and acidic conditions and reactions with Schiff bases and azines. These reactions demonstrate the compound's reactivity and potential for further functionalization. Specifically, substituted benzoxazinones have shown to undergo ring opening and degradation to 2-aminophenol derivatives under certain conditions, providing insights into their chemical behavior (Ilaš & Kikelj, 2008).

Physical Properties Analysis

The physical properties of benzoxazinone derivatives, such as luminescence, are influenced by the position of substituents like the methoxy group. The strength of the intramolecular hydrogen bond (IHB) affects these properties, with stronger IHB leading to shifts in the luminescence maximum to the short-wave region and an increase in luminescence intensity. This relationship between structure and physical properties underlines the importance of molecular design in the development of new materials with desired photophysical characteristics (Loseva, Bolotin, & Krasovitskii, 1971).

Chemical Properties Analysis

The chemical properties of 6-bromo-2-(4-methoxyphenyl)-4H-3,1-benzoxazin-4-one, such as reactivity towards nucleophiles and electrophiles, are crucial for its application in synthetic chemistry. The compound's reactivity pattern, including its chemoselectivity towards amines, Schiff bases, and azines, enables the synthesis of a wide range of derivatives. These reactions often involve cleavage and nucleophilic substitution, highlighting the compound's versatility as a synthetic intermediate (Derbala, 1996).

Propriétés

IUPAC Name |

6-bromo-2-(4-methoxyphenyl)-3,1-benzoxazin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10BrNO3/c1-19-11-5-2-9(3-6-11)14-17-13-7-4-10(16)8-12(13)15(18)20-14/h2-8H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVSIRVIUZMDBCU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)Br)C(=O)O2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10BrNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90353476 |

Source

|

| Record name | 6-bromo-2-(4-methoxyphenyl)-3,1-benzoxazin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90353476 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

332.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

5743-74-8 |

Source

|

| Record name | 6-bromo-2-(4-methoxyphenyl)-3,1-benzoxazin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90353476 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-cyclopropyl-3-[5-(5-methoxy-2-furoyl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl]propanamide](/img/structure/B5657730.png)

![1-[4-(3,4-dimethylphenoxy)benzyl]-3-(hydroxymethyl)pyrrolidin-3-ol](/img/structure/B5657733.png)

![8-[(1-methyl-1H-pyrrol-2-yl)carbonyl]-2-(3-phenylpropyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5657738.png)

![(4S)-N-ethyl-1-(2-furoyl)-4-[(3-thienylacetyl)amino]-L-prolinamide](/img/structure/B5657762.png)

![N-(3,4-dimethylphenyl)-6-{[4-(2-methoxyphenyl)-1-piperazinyl]methyl}-1,3,5-triazine-2,4-diamine](/img/structure/B5657770.png)

![ethyl 2-[(N,N-diethylglycyl)amino]-4-phenyl-3-thiophenecarboxylate oxalate](/img/structure/B5657787.png)

![N-[rel-(3R,4S)-4-cyclopropyl-1-(tetrahydro-2H-pyran-4-yl)-3-pyrrolidinyl]-1-(1H-imidazol-1-ylmethyl)cyclopropanecarboxamide dihydrochloride](/img/structure/B5657791.png)

![5-[2-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)vinyl]-3-methyl-4-nitroisoxazole](/img/structure/B5657798.png)

![N-(4-fluorophenyl)-6-methyl-5-phenylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B5657805.png)

![N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]-N,1,3-trimethyl-1H-pyrazolo[3,4-d][1,3]thiazol-5-amine](/img/structure/B5657809.png)

![N-(2-chlorobenzyl)-2-[3-(1-naphthyl)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B5657812.png)

![(3-fluoro-4-methoxyphenyl)[4-(4-fluorophenyl)-1,4-diazepan-1-yl]acetic acid](/img/structure/B5657819.png)